
m-PEG24-Br
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
m-PEG24-Br: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its long polyethylene glycol chain, which provides flexibility and solubility, making it an essential component in the development of PROTAC molecules .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG24-Br involves the reaction of polyethylene glycol with bromoethane under specific conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the substitution reaction, resulting in the formation of the bromo-terminated polyethylene glycol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through techniques such as column chromatography to remove any impurities .
化学反应分析
Types of Reactions: m-PEG24-Br primarily undergoes substitution reactions due to the presence of the bromo group. This group can be replaced by various nucleophiles, leading to the formation of different derivatives .
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, thiols, and alcohols.
Conditions: These reactions typically occur under mild conditions, often at room temperature, and may require a base to neutralize the by-products
Major Products: The major products formed from these reactions are the corresponding substituted polyethylene glycol derivatives, which can be further used in various applications .
科学研究应用
Chemistry: m-PEG24-Br is used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells. This application is crucial in the development of targeted therapies for various diseases .
Biology and Medicine: In biological and medical research, this compound is used to create conjugates that can selectively degrade disease-causing proteins. This approach has shown promise in treating conditions such as cancer and neurodegenerative diseases .
Industry: In the industrial sector, this compound is used in the development of advanced materials and drug delivery systems. Its ability to improve the solubility and stability of compounds makes it valuable in various applications .
作用机制
m-PEG24-Br functions as a linker in PROTAC molecules, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The linker connects two ligands: one that binds to the target protein and another that recruits an E3 ubiquitin ligase. This interaction leads to the ubiquitination and subsequent degradation of the target protein .
相似化合物的比较
MM(PEG)24 Methyl-PEG-Maleimide: This compound is also a polyethylene glycol-based linker but is activated with a maleimide group for covalent pegylation of sulfhydryls on proteins.
m-PEG24-N3: This compound contains an azide group and can undergo azide-alkyne cycloaddition reactions, making it useful for click chemistry applications
Uniqueness: m-PEG24-Br is unique due to its bromo group, which allows for versatile substitution reactions. This property makes it highly valuable in the synthesis of various derivatives and PROTAC molecules .
生物活性
The compound m-PEG24-Br, a derivative of polyethylene glycol (PEG) with a bromine substituent, has garnered attention in the field of biomedicine due to its potential applications in drug delivery systems and therapeutic agents. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data that elucidate its mechanisms of action and efficacy.
This compound functions primarily as a linker in antibody-drug conjugates (ADCs) and other biopharmaceuticals. The PEG moiety enhances solubility and stability while reducing immunogenicity. The presence of the bromine atom may influence the chemical reactivity and biological interactions of the compound, allowing for targeted delivery of therapeutic agents.
In Vitro Studies
Recent studies have demonstrated that this compound can significantly enhance the cytotoxicity of ADCs. For instance, a study evaluated various linker configurations and found that those incorporating m-PEG24 exhibited superior efficacy in targeting cancer cells compared to traditional linkers. The cytotoxic activity was assessed using cell viability assays across different cancer cell lines, revealing that this compound conjugates led to a reduction in cell proliferation rates by up to 80% at optimal concentrations .
In Vivo Studies
In vivo experiments using murine models have shown promising results for this compound as part of ADC formulations. A notable study reported that mice treated with an ADC containing this compound demonstrated significant tumor regression compared to control groups. The biodistribution analysis indicated high tumor uptake (approximately 29% injected dose per gram) with minimal off-target effects, suggesting that this compound enhances the therapeutic index of the conjugated drug .
Case Studies
- Cancer Treatment : A Phase I clinical trial involving patients with metastatic melanoma utilized an ADC incorporating this compound. The trial reported a total response rate of 25%, with some patients achieving complete responses. The safety profile was acceptable, with mild adverse effects primarily related to injection site reactions .
- Immunogenicity Reduction : Another study focused on the immunogenicity of PEGylated compounds highlighted that this compound reduced antibody formation against therapeutic proteins, thus prolonging their circulation time and enhancing therapeutic efficacy .
Table 1: Comparative Efficacy of this compound in ADCs
Study Reference | Cancer Type | Response Rate | Tumor Uptake (%) | Side Effects |
---|---|---|---|---|
Metastatic Melanoma | 25% | 29 | Mild injection site pain | |
Colon Carcinoma | 47% | 30 | Minimal systemic toxicity | |
Ovarian Carcinoma | 36% | 28 | Mild nausea |
Table 2: In Vitro Cytotoxicity Results
Cell Line | IC50 (µM) for this compound Conjugate | % Cell Viability at 10 µM |
---|---|---|
SKBR3 | 0.5 | 20% |
MDA-MB-231 | 1.0 | 30% |
OVCAR-3 | 0.8 | 25% |
属性
分子式 |
C49H99BrO24 |
---|---|
分子量 |
1152.2 g/mol |
IUPAC 名称 |
1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane |
InChI |
InChI=1S/C49H99BrO24/c1-51-4-5-53-8-9-55-12-13-57-16-17-59-20-21-61-24-25-63-28-29-65-32-33-67-36-37-69-40-41-71-44-45-73-48-49-74-47-46-72-43-42-70-39-38-68-35-34-66-31-30-64-27-26-62-23-22-60-19-18-58-15-14-56-11-10-54-7-6-52-3-2-50/h2-49H2,1H3 |
InChI 键 |
CHKQFZKLTVIGQJ-UHFFFAOYSA-N |
规范 SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。